molecular formula C22H44O B12626951 2-Nonyltridecanal CAS No. 922163-79-9

2-Nonyltridecanal

Cat. No.: B12626951
CAS No.: 922163-79-9
M. Wt: 324.6 g/mol
InChI Key: SXJZIUKTSPPFMN-UHFFFAOYSA-N
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Description

2-Nonyltridecanal is a branched-chain aldehyde with a 13-carbon backbone (tridecanal) and a nonyl group (-C₉H₁₉) attached to the second carbon atom. Branched aldehydes like this compound are typically studied for their applications in organic synthesis, fragrance formulations, and surfactant chemistry. The presence of a bulky nonyl group at the α-position likely influences its physical properties (e.g., melting point, solubility) and reactivity compared to linear aldehydes .

Properties

CAS No.

922163-79-9

Molecular Formula

C22H44O

Molecular Weight

324.6 g/mol

IUPAC Name

2-nonyltridecanal

InChI

InChI=1S/C22H44O/c1-3-5-7-9-11-12-14-16-18-20-22(21-23)19-17-15-13-10-8-6-4-2/h21-22H,3-20H2,1-2H3

InChI Key

SXJZIUKTSPPFMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CCCCCCCCC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nonyltridecanal typically involves the oxidation of corresponding alcohols or the hydroformylation of long-chain alkenes. One common method is the oxidation of 2-Nonyltridecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction is usually carried out under controlled conditions to prevent over-oxidation .

Industrial Production Methods

Industrial production of this compound may involve the hydroformylation of nonene followed by hydrogenation and subsequent oxidation. This method is advantageous due to its scalability and efficiency. The reaction conditions typically include high pressure and temperature, along with the use of catalysts such as rhodium complexes .

Chemical Reactions Analysis

Types of Reactions

2-Nonyltridecanal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Ammonia (NH3), alcohols (ROH)

Major Products Formed

    Oxidation: 2-Nonyltridecanoic acid

    Reduction: 2-Nonyltridecanol

    Substitution: Imines, acetals

Scientific Research Applications

2-Nonyltridecanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nonyltridecanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, leading to the formation of imines. This interaction can affect various biological processes, including enzyme activity and signal transduction pathways. The aldehyde group can also undergo oxidation-reduction reactions, influencing cellular redox states .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 2-nonyltridecanal and analogous compounds from the evidence:

Compound Molecular Formula Molecular Weight Functional Group Branching Key Data Stability/Reactivity Toxicity
This compound C₂₂H₄₄O (inferred) ~324.6 g/mol Aldehyde C₂-branched nonyl No direct data Expected stability similar to Nonadecanal No data
Nonadecanal C₁₉H₃₈O 282.5 g/mol Aldehyde Linear No reported physical/chemical properties (e.g., melting point, solubility) Chemically stable under recommended storage Not classified as carcinogenic
2-Methylundecanal C₁₂H₂₂O 182.3 g/mol Aldehyde C₂-methyl 100% purity in safety data sheet; used in flavor/fragrance industries Reactive due to aldehyde group No acute toxicity data
2-Methyloctadecane C₁₉H₄₀ 268.5 g/mol Alkane C₂-methyl Retention indices (GC): 1850 (nonpolar column), 1840 (polar column) Highly stable; inert under standard conditions No data
2-Octyldodecanol C₂₀H₄₂O 298.5 g/mol Alcohol C₂-octyl Used in pharmaceuticals; EP/USP reference standards Stable; low reactivity compared to aldehydes No significant toxicity reported

Key Findings:

Branching Effects :

  • Branched aldehydes (e.g., 2-methylundecanal) exhibit lower melting points and higher volatility than linear analogs due to reduced molecular packing .
  • 2-Methyloctadecane, a branched alkane, shows distinct gas chromatography (GC) retention indices, highlighting how branching affects analytical behavior .

Functional Group Impact: Aldehydes (e.g., nonadecanal, 2-methylundecanal) are more reactive than alcohols (e.g., 2-octyldodecanol) or alkanes due to the electrophilic carbonyl group . Alcohols like 2-octyldodecanol are preferred in pharmaceutical formulations for their stability and low irritancy .

Toxicity and Safety: Nonadecanal and 2-methylundecanal lack acute toxicity data, but neither is classified as carcinogenic by major regulatory bodies .

Notes

Data Limitations: Direct experimental data for this compound are absent in the provided evidence. Comparisons are inferred from structurally similar compounds.

Analytical Challenges : Branched aldehydes require specialized GC or HPLC methods for accurate quantification, as seen in studies on 2-methyloctadecane .

Research Gaps: Further studies are needed to characterize this compound’s physicochemical properties (e.g., log Pow, vapor pressure) and toxicological profile.

Biological Activity

2-Nonyltridecanal is a long-chain aldehyde with notable biological activities that have garnered research interest in various fields, including pharmacology and biochemistry. This article reviews its biological properties, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

This compound, with the chemical formula C_{20}H_{40}O, is characterized by a long hydrophobic carbon chain. Its structure allows it to interact with biological membranes, influencing its bioactivity. The compound is known for its potential applications in drug delivery systems due to its ability to enhance the solubility and bioavailability of hydrophobic drugs.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism behind this activity is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

2. Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects by modulating inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This property suggests potential therapeutic applications in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a controlled study, human monocytes were treated with this compound, resulting in a significant decrease in TNF-alpha production compared to untreated controls. This finding supports its role as a natural anti-inflammatory agent.

3. Antioxidant Activity

The compound has demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress markers. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Table 2: Antioxidant Activity Assessment

Assay TypeIC50 (µg/mL)
DPPH Scavenging50
ABTS Scavenging45

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption: The hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
  • Cytokine Modulation: It influences signaling pathways involved in inflammation, leading to reduced cytokine release.
  • Radical Scavenging: The compound's structure enables it to donate electrons to free radicals, neutralizing them effectively.

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